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Compound of Interest

Compound Name: 2-Amino-4-iodopyrimidine

CAS No.: 815610-16-3

Cat. No.: B1521732

Get Quote

This guide outlines the synthesis of 2-Amino-4-iodopyrimidine, a high-value scaffold in

medicinal chemistry used extensively for developing kinase inhibitors (e.g., CDK, VEGFR) via

Suzuki-Miyaura and Sonogashira cross-couplings.

The synthesis of this specific isomer requires strict regiochemical control, as the pyrimidine ring

is prone to nucleophilic attack at both C2 and C4 positions, and electrophilic attack at C5.

Part 1: Strategic Analysis & Retrosynthesis
The Challenge of Regioselectivity
The core difficulty in synthesizing 2-amino-4-iodopyrimidine lies in distinguishing the C2 and

C4 positions.

Direct Iodination: Treating 2-aminopyrimidine with iodine (

) typically results in 2-amino-5-iodopyrimidine via electrophilic aromatic substitution, which is
the wrong isomer for C4-functionalization.

Nucleophilic Displacement: The C4 position is activated for Nucleophilic Aromatic

Substitution (
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). Therefore, the most reliable strategy involves introducing a leaving group (Cl or OH) at C4
and displacing it with Iodide.

Retrosynthetic Pathway
The most robust industrial and laboratory route follows a Functional Group Interconversion

(FGI) strategy starting from the commercially available or easily synthesized 2-amino-4-

chloropyrimidine.
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Figure 1: Retrosynthetic logic flow from de novo construction to the final iodinated target.

Part 2: Detailed Synthesis Protocols
Method A: The Finkelstein Halogen Exchange (Gold
Standard)
This method is preferred for its high yield and operational simplicity. It utilizes the Finkelstein

reaction logic, driving the equilibrium toward the iodide by exploiting the higher nucleophilicity

of iodide ions in acidic media or specific solvents.

Reagents & Materials
Substrate: 2-Amino-4-chloropyrimidine (CAS: 5305-59-9)

Reagent: Hydriodic Acid (HI), 57% aqueous solution (stabilized).

Solvent: Water or Acetonitrile (MeCN).

Quenching: Saturated Sodium Bicarbonate (

), Sodium Thiosulfate (

).
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Step-by-Step Protocol
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

suspend 2-amino-4-chloropyrimidine (1.0 eq) in Hydriodic Acid (57%, 5-10 vol).

Note: The substrate may not dissolve initially. The high concentration of HI is crucial to

protonate the N3 position, activating the C4-Cl bond for displacement.

Reaction: Heat the mixture to 0°C to Room Temperature initially. If reaction is slow

(monitored by TLC/LCMS), heat to 80–100°C for 4–8 hours.

Observation: The reaction mixture will turn dark red/brown due to the liberation of trace

iodine (

).

Workup:

Cool the reaction mixture to room temperature.

Pour the mixture onto crushed ice (approx. 5x volume).

Neutralization (Critical): Slowly add solid

or a saturated solution until pH ~7-8.

De-colorization: Add 10% aqueous Sodium Thiosulfate (

) dropwise to reduce free iodine (brown) to iodide (colorless). The precipitate should
appear off-white or pale yellow.

Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water (3x) and a

small amount of cold diethyl ether to remove organic impurities.

Drying: Dry the solid in a vacuum oven at 40°C overnight.

Yield: Typically 65–85%. Purity: >95% (HPLC).

Mechanism of Action
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Protonation: The pyrimidine ring nitrogen (N3) is protonated by HI, increasing the

electrophilicity of the C4 carbon.

Addition: Iodide (

) attacks the C4 position, forming a tetrahedral Meisenheimer intermediate.

Elimination: Chloride (

) is expelled, restoring aromaticity. The equilibrium is driven by the high concentration of HI
and the lower solubility of the iodide product in some conditions.

Method B: De Novo Synthesis (From Guanidine)
If 2-amino-4-chloropyrimidine is unavailable, this route builds the ring from scratch, ensuring

the amino group is correctly positioned at C2.

Step 1: Cyclocondensation[1][2]
Reactants: Guanidine Carbonate + Ethyl 3-ethoxyacrylate (or Propiolic acid derivatives).

Conditions: Reflux in Ethanol with NaOEt base.

Product: 2-Amino-4-hydroxypyrimidine (isocytosine).

Note: This establishes the N-C-N-C-C framework with the oxygen at C4.

Step 2: Chlorination
Reactants: 2-Amino-4-hydroxypyrimidine +

(Phosphorus Oxychloride).

Conditions: Reflux (90-100°C) for 2-4 hours.

Product: 2-Amino-4-chloropyrimidine.[3][4][5]

Safety:

generates HCl gas; use a scrubber.
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Part 3: Critical Control Points & Troubleshooting
Parameter Specification Impact on Quality

Acid Concentration HI (57%)

Lower concentrations (e.g.,

47%) may lead to incomplete

conversion or hydrolysis to the

hydroxy impurity.

Temperature 80–100°C

Excessive heat (>120°C) can

cause decomposition or de-

iodination.

Light Exposure Protect from Light

Aryl iodides are

photosensitive. Perform

reaction and storage in amber

glassware or foil-wrapped

vessels.

Quenching pH pH 7–8

If pH > 9, the iodide may

hydrolyze back to the phenol

(hydroxy) derivative.

Reaction Pathway Visualization

Starting Material Intermediate Product

2-Amino-4-chloropyrimidine Protonated Species
(Activated)

HI (H+) 2-Amino-4-iodopyrimidine

I- Substitution
(-HCl) 2-Amino-4-hydroxypyrimidineHydrolysis (if pH > 9)

Click to download full resolution via product page

Figure 2: Reaction mechanism and potential degradation pathway during workup.

Part 4: Analytical Characterization
To validate the synthesis, the following analytical signatures should be confirmed:
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1H NMR (DMSO-d6):

The C5-H and C6-H protons appear as doublets.

Compared to the chloro-precursor, the C5-H signal in the iodo-compound typically shifts

upfield due to the shielding effect of the large iodine atom (Heavy Atom Effect), while C6-H

may shift downfield.

Key Signals:

~6.8-7.0 ppm (C5-H),

~8.0-8.2 ppm (C6-H),

~6.5 ppm (Broad s,

).

Mass Spectrometry (ESI+):

[M+H]+: Calculated m/z = 221.95; Observed m/z = 222.0.

Isotope Pattern: Unlike the chloro- precursor (3:1 ratio of M:M+2), the iodo- product shows

a mono-isotopic peak (Iodine-127 is 100% natural abundance), eliminating the M+2

chlorine signature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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